molecular formula C9H15N3S B11812894 2-(4-Methylpiperidin-1-yl)thiazol-4-amine

2-(4-Methylpiperidin-1-yl)thiazol-4-amine

Katalognummer: B11812894
Molekulargewicht: 197.30 g/mol
InChI-Schlüssel: LXTHAPPNVAUAKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylpiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring and a piperidine ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it a versatile molecule in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-methylpiperidine with thiazole derivatives under controlled conditions. One common method includes the use of thionyl chloride and subsequent amination . The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2-(4-Methylpiperidin-1-yl)thiazol-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazol-4-amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. The compound may activate or inhibit biochemical pathways, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15N3S

Molekulargewicht

197.30 g/mol

IUPAC-Name

2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C9H15N3S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3

InChI-Schlüssel

LXTHAPPNVAUAKL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=NC(=CS2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.